Cas no 92269-61-9 (1-Butanol, 2-methylene-, 1-(4-methylbenzenesulfonate))

1-Butanol, 2-methylene-, 1-(4-methylbenzenesulfonate) Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanol, 2-methylene-, 1-(4-methylbenzenesulfonate)
- 2-methylidenebutyl 4-methylbenzene-1-sulfonate
- SCHEMBL11272932
- 1-(tosyloxy)-2-ethyl-2-propene
- EN300-37152554
- 92269-61-9
-
- Inchi: 1S/C12H16O3S/c1-4-10(2)9-15-16(13,14)12-7-5-11(3)6-8-12/h5-8H,2,4,9H2,1,3H3
- InChI Key: VKLKMSZFCHMGNP-UHFFFAOYSA-N
- SMILES: C(OS(C1=CC=C(C)C=C1)(=O)=O)C(=C)CC
Computed Properties
- Exact Mass: 240.08201554g/mol
- Monoisotopic Mass: 240.08201554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8Ų
- XLogP3: 3.3
Experimental Properties
- Density: 1.118±0.06 g/cm3(Predicted)
- Boiling Point: 347.7±21.0 °C(Predicted)
1-Butanol, 2-methylene-, 1-(4-methylbenzenesulfonate) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37152554-0.5g |
2-methylidenebutyl 4-methylbenzene-1-sulfonate |
92269-61-9 | 95.0% | 0.5g |
$603.0 | 2025-03-18 | |
Enamine | EN300-37152554-10.0g |
2-methylidenebutyl 4-methylbenzene-1-sulfonate |
92269-61-9 | 95.0% | 10.0g |
$2701.0 | 2025-03-18 | |
Enamine | EN300-37152554-0.25g |
2-methylidenebutyl 4-methylbenzene-1-sulfonate |
92269-61-9 | 95.0% | 0.25g |
$579.0 | 2025-03-18 | |
Enamine | EN300-37152554-2.5g |
2-methylidenebutyl 4-methylbenzene-1-sulfonate |
92269-61-9 | 95.0% | 2.5g |
$1230.0 | 2025-03-18 | |
Enamine | EN300-37152554-1.0g |
2-methylidenebutyl 4-methylbenzene-1-sulfonate |
92269-61-9 | 95.0% | 1.0g |
$628.0 | 2025-03-18 | |
Enamine | EN300-37152554-0.1g |
2-methylidenebutyl 4-methylbenzene-1-sulfonate |
92269-61-9 | 95.0% | 0.1g |
$553.0 | 2025-03-18 | |
Enamine | EN300-37152554-5.0g |
2-methylidenebutyl 4-methylbenzene-1-sulfonate |
92269-61-9 | 95.0% | 5.0g |
$1821.0 | 2025-03-18 | |
Enamine | EN300-37152554-0.05g |
2-methylidenebutyl 4-methylbenzene-1-sulfonate |
92269-61-9 | 95.0% | 0.05g |
$528.0 | 2025-03-18 |
1-Butanol, 2-methylene-, 1-(4-methylbenzenesulfonate) Related Literature
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
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3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
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Additional information on 1-Butanol, 2-methylene-, 1-(4-methylbenzenesulfonate)
Introduction to 1-Butanol, 2-methylene-, 1-(4-methylbenzenesulfonate) and Its Applications in Modern Chemical Research
1-Butanol, 2-methylene-, 1-(4-methylbenzenesulfonate), with the CAS number 92269-61-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural properties, plays a pivotal role in various scientific applications, particularly in the synthesis of complex molecules and the development of novel therapeutic agents. The presence of a methylene group at the second carbon position and a 4-methylbenzenesulfonate moiety at the terminal carbon imparts distinct reactivity and functionality, making it a valuable intermediate in organic synthesis.
The compound's structure combines the versatility of butanol derivatives with the stability provided by the sulfonate group. This combination makes it an attractive candidate for use in drug formulation and as a building block for more complex pharmacophores. In recent years, advancements in synthetic chemistry have enabled more efficient and scalable production methods for 1-Butanol, 2-methylene-, 1-(4-methylbenzenesulfonate), allowing researchers to explore its potential in greater depth.
One of the most compelling aspects of this compound is its utility in the development of bioactive molecules. The sulfonate group, in particular, is known for its ability to enhance solubility and bioavailability in pharmaceutical formulations. This property has been leveraged in the design of novel drugs targeting various therapeutic areas, including oncology and inflammatory diseases. Recent studies have demonstrated its effectiveness as a component in prodrugs designed to improve drug delivery systems.
Furthermore, the methylene group within the molecule provides a site for further functionalization, enabling chemists to tailor the compound's properties for specific applications. This flexibility has been exploited in the synthesis of ligands for metal-organic frameworks (MOFs) and other advanced materials. These materials are increasingly being used in catalysis, gas storage, and separation technologies, highlighting the broad utility of this compound beyond traditional pharmaceuticals.
The pharmaceutical industry has shown particular interest in derivatives of 1-Butanol, 2-methylene-, 1-(4-methylbenzenesulfonate) due to its potential as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). Researchers have identified that modifications to this core structure can lead to compounds with enhanced efficacy and reduced side effects. This has spurred innovation in medicinal chemistry, with several promising candidates entering preclinical trials.
In addition to its pharmaceutical applications, this compound has found utility in industrial processes. Its role as a catalyst ligand in organic transformations has been well-documented, particularly in cross-coupling reactions that are fundamental to modern synthetic chemistry. The ability to facilitate these reactions under mild conditions has made it a preferred choice for many synthetic routes.
The environmental impact of using 1-Butanol, 2-methylene-, 1-(4-methylbenzenesulfonate) as a chemical intermediate has also been studied extensively. Researchers are increasingly focused on developing sustainable synthetic pathways that minimize waste and energy consumption. Recent innovations have led to greener methods for producing this compound, aligning with global efforts to promote sustainable chemistry.
Another area where this compound has made significant contributions is in the field of neuroscience research. Its derivatives have been investigated as potential treatments for neurological disorders due to their ability to interact with specific biological targets. The sulfonate group's interaction with biological membranes has been particularly studied for its potential role in modulating neuronal activity.
The future prospects for 1-Butanol, 2-methylene-, 1-(4-methylbenzenesulfonate) are bright, with ongoing research uncovering new applications and refining existing ones. As synthetic methodologies continue to evolve, so too will the ways in which this compound is utilized across various scientific disciplines. Its unique structural features ensure that it remains a cornerstone of modern chemical research for years to come.
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